molecular formula C9H12N2O2 B3047734 3-Pyridinamine, 6-(1,3-dioxolan-2-yl)-4-methyl- CAS No. 143509-46-0

3-Pyridinamine, 6-(1,3-dioxolan-2-yl)-4-methyl-

Cat. No. B3047734
CAS RN: 143509-46-0
M. Wt: 180.2 g/mol
InChI Key: ZRNIGNUWCNXGQI-UHFFFAOYSA-N
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Description

“3-Pyridinamine, 6-(1,3-dioxolan-2-yl)-4-methyl-” is an organic compound with the molecular formula C9H12N2O2 . It is used in various chemical reactions and has several applications in the field of chemistry .


Synthesis Analysis

The synthesis of this compound involves nucleophilic and amidation reactions . The exact process may vary depending on the specific requirements of the reaction .


Molecular Structure Analysis

The structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .


Chemical Reactions Analysis

This compound is an organic intermediate with borate and sulfonamide groups . It can be synthesized through nucleophilic and amidation reactions . It is not only an important intermediate in organic synthesis, but also has a wide range of applications in pharmacy and biology .

Future Directions

The future directions of this compound could involve its use in the development of new drugs and other pharmaceutical applications . It could also be used in the construction of stimulus-responsive drug carriers due to its advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .

properties

IUPAC Name

6-(1,3-dioxolan-2-yl)-4-methylpyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6-4-8(11-5-7(6)10)9-12-2-3-13-9/h4-5,9H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNIGNUWCNXGQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1N)C2OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20437455
Record name 3-Pyridinamine, 6-(1,3-dioxolan-2-yl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyridinamine, 6-(1,3-dioxolan-2-yl)-4-methyl-

CAS RN

143509-46-0
Record name 3-Pyridinamine, 6-(1,3-dioxolan-2-yl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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